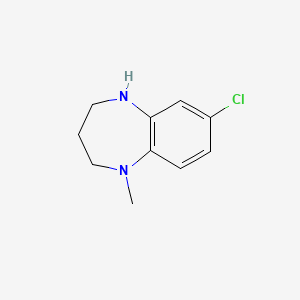

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepina

Descripción general

Descripción

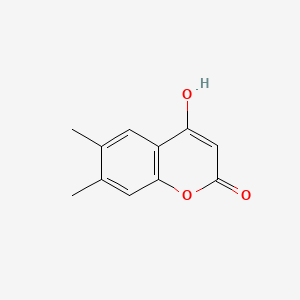

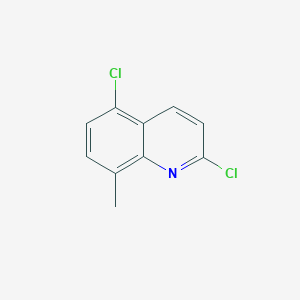

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with the CAS Number: 1354949-61-3 . It has a molecular weight of 196.68 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 299.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.0±3.0 kJ/mol . The flash point is 135.0±27.3 °C . The index of refraction is 1.527 . The molar refractivity is 56.0±0.3 cm^3 . The compound has 1 H bond acceptor and 1 H bond donor . It has no freely rotating bonds . The polar surface area is 12 Å^2 . The polarizability is 22.2±0.5 10^-24 cm^3 . The surface tension is 34.7±3.0 dyne/cm . The molar volume is 182.0±3.0 cm^3 .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indol

Los derivados de indol, que se pueden sintetizar a partir de benzodiazepinas como “7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepina”, son unidades frecuentes presentes en ciertos alcaloides . Estos derivados han atraído una atención creciente en los últimos años por su potencial para tratar células cancerosas, microbios y diversos trastornos en el cuerpo humano .

Potencial Biológico de los Derivados de Indol

Los derivados de indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . Esta amplia gama de actividades biológicas convierte a los derivados de indol, que se pueden sintetizar a partir de benzodiazepinas, en un tema de interés entre los investigadores .

Antagonista del Receptor de Dopamina

“this compound” se puede utilizar para sintetizar SCH23390, un antagonista clásico del receptor D1 de dopamina . Este compuesto inhibe directamente los canales de potasio rectificadores hacia adentro acoplados a proteínas G .

Aplicaciones Terapéuticas de las Benzodiazepinas

Las benzodiazepinas, incluida “this compound”, tienen una amplia gama de aplicaciones terapéuticas. Se pueden utilizar como ansiolíticos, hipnóticos, antiarrítmicos, antagonistas de la vasopresina, inhibidores de la transcriptasa inversa del VIH y antagonistas de la colecistoquinina .

Síntesis de Propiedades Espectroscópicas

“this compound” se puede utilizar en la síntesis de propiedades espectrales de 7-chloro-5-[( o - y p -R 1 phenyl-1-R 2 3-H-1,4 benzodiazepin-2-ones .

Desarrollo de Nuevas Posibilidades Terapéuticas

Las diversas actividades biológicas de los derivados de indol, que se pueden sintetizar a partir de benzodiazepinas como “this compound”, revelan un potencial inconmensurable que se puede explorar para nuevas posibilidades terapéuticas .

Mecanismo De Acción

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is a group of drugs that act on the central nervous system. These drugs act by binding to GABA receptors in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity results in a decrease in anxiety and other symptoms associated with anxiety disorders.

Biochemical and Physiological Effects

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects. For example, it has been found to have sedative and hypnotic effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have anxiolytic, antianxiety, and antidepressant effects. In addition, it has been found to have anti-inflammatory, antinociceptive, and neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively simple and cost-effective compound to synthesize. This makes it ideal for use in a variety of laboratory experiments. However, it is important to note that 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, and so it has the potential to cause side effects if used in high doses. Therefore, it is important to ensure that the doses used

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

7-chloro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRMZRSVQHOTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183931 | |

| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354949-61-3 | |

| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)

![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)